molecular formula C18H29N3O2S B4593744 N~4~-[1-(1-ADAMANTYL)PROPYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[1-(1-ADAMANTYL)PROPYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4593744
M. Wt: 351.5 g/mol
InChI Key: JFZWDTYMMOJHIQ-UHFFFAOYSA-N
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Description

N~4~-[1-(1-ADAMANTYL)PROPYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique adamantane structure. Adamantane derivatives are known for their stability and diverse applications in medicinal chemistry, catalyst development, and nanomaterials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(1-ADAMANTYL)PROPYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves the condensation of adamantanone with acetonitrile in the presence of finely ground potassium hydroxide (KOH) and 18-crown-6 as a catalyst . This method allows for the formation of nitrogen-containing adamantane derivatives with exocyclic double bonds.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(1-ADAMANTYL)PROPYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Lithium aluminum hydride (LiAlH~4~) is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN~3~) and sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N~4~-[1-(1-ADAMANTYL)PROPYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N4-[1-(1-ADAMANTYL)PROPYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The adamantane structure provides stability and rigidity, allowing the compound to effectively bind to its targets. The sulfonamide group is known to interact with various enzymes and proteins, potentially inhibiting their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Shares the adamantane structure but lacks the pyrazole and sulfonamide groups.

    1-Adamantylmethanol: Contains the adamantane structure with a hydroxyl group instead of the pyrazole and sulfonamide groups.

    1-Adamantylacetic acid: Features the adamantane structure with an acetic acid group.

Uniqueness

N~4~-[1-(1-ADAMANTYL)PROPYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of the adamantane structure with the pyrazole and sulfonamide groups. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[1-(1-adamantyl)propyl]-1-ethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2S/c1-3-17(20-24(22,23)16-11-19-21(4-2)12-16)18-8-13-5-14(9-18)7-15(6-13)10-18/h11-15,17,20H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZWDTYMMOJHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CN(N=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~4~-[1-(1-ADAMANTYL)PROPYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
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N~4~-[1-(1-ADAMANTYL)PROPYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
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N~4~-[1-(1-ADAMANTYL)PROPYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE

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